molecular formula C8H4F4N2O B13431787 2-Amino-6-fluoro-4-(trifluoromethoxy)benzonitrile

2-Amino-6-fluoro-4-(trifluoromethoxy)benzonitrile

Cat. No.: B13431787
M. Wt: 220.12 g/mol
InChI Key: VVRLCFLVYSNQDP-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-4-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H5F4N2O It is characterized by the presence of an amino group, a fluoro group, a trifluoromethoxy group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-4-(trifluoromethoxy)benzonitrile typically involves the introduction of the trifluoromethoxy group onto a fluorobenzonitrile derivative. One common method involves the reaction of 2-amino-6-fluorobenzonitrile with trifluoromethoxy reagents under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-4-(trifluoromethoxy)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Amino-6-fluoro-4-(trifluoromethoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-4-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to antagonize voltage-dependent sodium channels, which can be exploited for their neuroprotective effects . The compound may also interact with other ion channels and receptors, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-fluoro-4-(trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H4F4N2O

Molecular Weight

220.12 g/mol

IUPAC Name

2-amino-6-fluoro-4-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C8H4F4N2O/c9-6-1-4(15-8(10,11)12)2-7(14)5(6)3-13/h1-2H,14H2

InChI Key

VVRLCFLVYSNQDP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)C#N)F)OC(F)(F)F

Origin of Product

United States

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